
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" is a chemical entity that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The pyridinyl group attached to the isoxazole ring and the ethanone moiety suggests that the compound may exhibit interesting chemical and pharmacological properties. The papers provided discuss various related compounds with similar structural features, such as substituted pyridinyl groups and ethanone functionalities, which have been investigated for their molecular structure, synthesis, and biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of hydrazide precursors. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a hydrazide with carbon disulfide and potassium hydroxide in ethanol . Another example is the synthesis of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, which involved cyclization of an isonitonohydrazide derivative . These methods could potentially be adapted for the synthesis of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" has been studied using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The molecular electrostatic potential (MEP) analysis of these compounds reveals the distribution of electron density across the molecule, which is important for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored through molecular docking studies, which suggest potential inhibitory activity against certain enzymes, indicating possible applications as anti-neoplastic agents . The presence of functional groups such as the carbonyl group in the ethanone moiety and the pyridinyl group in the isoxazole ring are likely to influence the chemical reactivity of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, and MS, along with elemental analysis . These compounds exhibit various degrees of antimicrobial and antifungal activities, which are quantified using minimum inhibitory concentration (MIC) values . The electrochemical properties of some derivatives have also been investigated, revealing their potential as electrochromic materials . These studies provide a foundation for predicting the properties of "1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone" and its potential applications.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone and its derivatives have been studied for their potential cognitive-enhancing effects. Zhang Hong-ying (2012) investigated certain acetic ether derivatives and found that they could improve learning and memory in mice models. The study involved various tests, such as the darkness avoidance test and the water maze test, to evaluate the effects of these compounds on memory reconstruction dysfunction, demonstrating their potential in addressing cognitive disorders (Zhang Hong-ying, 2012).
Gastrointestinal Protection
Compounds structurally related to 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone have been explored for their gastroprotective properties. For instance, bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines showed significant cytoprotective effects in rat models of gastric lesions induced by HCl.ethanol, ethanol, and water immersion stress, indicating their therapeutic potential for treating gastric mucosal ulcers (Ikeda et al., 1997).
Anticonvulsant Properties
Several studies have explored the anticonvulsant properties of derivatives structurally related to 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone. For instance, S. Malik et al. (2014) synthesized and evaluated a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives, finding that some compounds displayed significant anticonvulsant activities in animal models. These findings suggest the potential of these compounds in treating seizure disorders and contributing to the development of new antiepileptic drugs (S. Malik et al., 2014).
Anti-Stress and Antidepressant Effects
Compounds related to 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone have been studied for their potential anti-stress and antidepressant effects. R. Badru et al. (2012) synthesized a series of pyrrolo-isoxazole derivatives and evaluated their anti-stress activity in acute stress models, demonstrating the potential of these compounds as anti-stress agents (R. Badru et al., 2012).
Analgesic Activity
Research has also delved into the analgesic potential of compounds structurally akin to 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone. H. Bonacorso et al. (2016) synthesized and evaluated a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines for their analgesic effect in a mice pain model. These compounds significantly reduced spontaneous nociception, showcasing their promise as scaffolds for new analgesic drugs, particularly in treating pathological pain like arthritis (H. Bonacorso et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDOFHYDVBZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
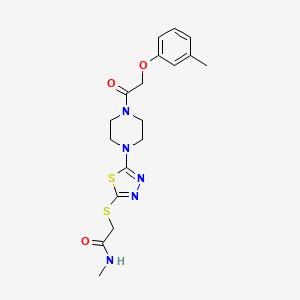
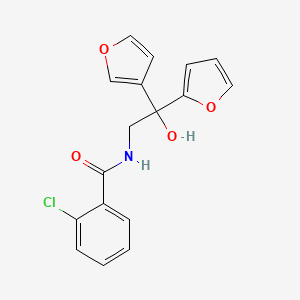
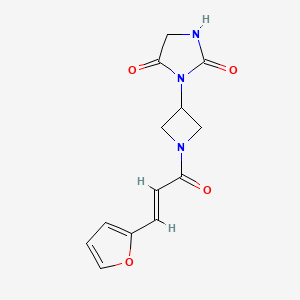
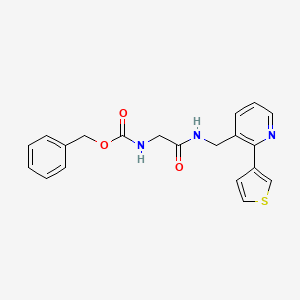
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)
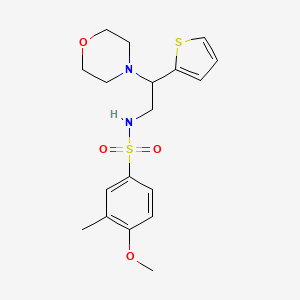
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
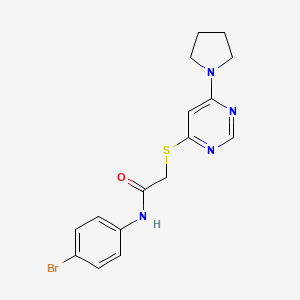
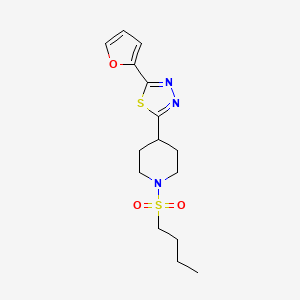
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)